(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of tert-butoxycarbonyl derivatives of amino acids, which would include “®-2-((tert-Butoxycarbonyl)amino)octanedioic acid”, has been studied . The process involves the use of di-tert-butyl pyrocarbonate . The yield of the desired product can be optimized by adjusting the conditions of the reactions .Physical And Chemical Properties Analysis
“®-2-((tert-Butoxycarbonyl)amino)octanedioic acid” is expected to have properties similar to those of “®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate”. The latter is a white to off-white solid that is stable at room temperature . It has a molecular weight of 207.23 .Scientific Research Applications
Synthesis of Aldehyde Building Blocks : Groth and Meldal (2001) demonstrated the synthesis of aldehyde building blocks, including compounds related to (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, highlighting their potential use in solid-phase synthesis of peptide isosteres (Groth & Meldal, 2001).
Crystal and Molecular Structure Analysis : Cetina et al. (2003) conducted an X-ray analysis of a derivative of (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, providing insights into its molecular structure and conformation (Cetina et al., 2003).
Efficient Synthesis Techniques : Kadyrov and Tok (2021) outlined a two-step synthesis of compounds closely related to (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, starting from amino acids like d-ornithine (Kadyrov & Tok, 2021).
Geometric Changes in Derivatives : Wojewska et al. (2013) investigated the geometric changes around the nitrogen atom in derivatives of aspartic acid, which is structurally related to (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid (Wojewska et al., 2013).
Polymerization of Amino Acid-Based Monomers : Gao, Sanda, and Masuda (2003) explored the synthesis and polymerization of amino acid-derived acetylene monomers, including derivatives of (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, revealing their potential in material science (Gao, Sanda, & Masuda, 2003).
Preparation of Amino Acid Pharmacophores : Kubryk and Hansen (2006) described the synthesis of (R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, a derivative of (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, as a part of the asymmetric hydrogenation of enamines for preparing beta-amino acid pharmacophores (Kubryk & Hansen, 2006).
Selective Deprotection of Boc Groups : Han, Tamaki, and Hruby (2001) explored the selective deprotection of tert-butoxycarbonyl (Boc) groups, which are integral to compounds like (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, highlighting a method relevant to peptide chemistry (Han, Tamaki, & Hruby, 2001).
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVLJRPOVUCTFZ-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512184 |
Source
|
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid | |
CAS RN |
75113-71-2 |
Source
|
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.